molecular formula C15H25N3O2 B6700230 Ethyl 1-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate

Ethyl 1-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate

Cat. No.: B6700230
M. Wt: 279.38 g/mol
InChI Key: NYHPTNGKROYZQK-UHFFFAOYSA-N
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Description

Ethyl 1-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. Its unique structure, which includes a pyrrolidine ring substituted with a pyrazole moiety, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1-methylpyrazole. This can be achieved by reacting hydrazine with acetylacetone under acidic conditions to form the pyrazole ring.

    Alkylation: The next step involves the alkylation of the pyrazole ring with a suitable alkyl halide, such as bromomethylpropane, to introduce the propan-2-yl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from proline or its derivatives. The carboxylate group is introduced via esterification with ethanol.

    Coupling Reaction: The final step involves coupling the pyrazole and pyrrolidine moieties. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative is reacted with the pyrrolidine ester under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its pyrrolidine structure.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding, providing insights into biochemical pathways.

    Industrial Chemistry: It can be employed in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which Ethyl 1-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The pyrazole moiety can act as a ligand, binding to metal ions or proteins, while the pyrrolidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Ethyl 1-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate can be compared with other pyrrolidine and pyrazole derivatives:

    Ethyl 1-[(1-methylpyrazol-4-yl)methyl]-3-methylpyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of a propan-2-yl group, leading to different steric and electronic properties.

    1-Methyl-3-propan-2-ylpyrrolidine-3-carboxylate: Lacks the pyrazole moiety, which may reduce its binding affinity to certain targets.

    Ethyl 1-[(1-phenylpyrazol-4-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate: The phenyl group introduces additional aromatic interactions, potentially altering its biological activity.

Properties

IUPAC Name

ethyl 1-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-5-20-14(19)15(12(2)3)6-7-18(11-15)10-13-8-16-17(4)9-13/h8-9,12H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHPTNGKROYZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)CC2=CN(N=C2)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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